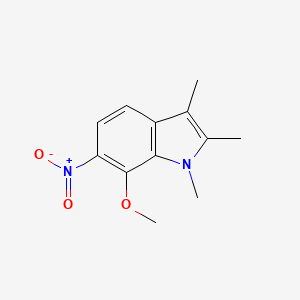
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol This compound is characterized by the presence of a methoxy group at the 7th position, three methyl groups at the 1st, 2nd, and 3rd positions, and a nitro group at the 6th position on the indole ring
Vorbereitungsmethoden
The synthesis of 7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium on carbon, and methanesulfonic acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of photochromic dyes and optical data storage devices.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group enhances the compound’s overall quantum yield, making it effective in photochemical systems . The compound’s ability to undergo photoisomerization and thermal reactions is crucial for its applications in optical devices .
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole can be compared with similar compounds such as:
- 7-Methoxy-1,2,3-trimethyl-1H-indole
- 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole
- 7-methoxy-3-nitro-1H-indole
- 5-methoxy-2,3-dimethyl-6-nitro-1H-indole These compounds share similar structural features but differ in the position and number of substituents, which can influence their chemical properties and applications.
Eigenschaften
CAS-Nummer |
53918-88-0 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
7-methoxy-1,2,3-trimethyl-6-nitroindole |
InChI |
InChI=1S/C12H14N2O3/c1-7-8(2)13(3)11-9(7)5-6-10(14(15)16)12(11)17-4/h5-6H,1-4H3 |
InChI-Schlüssel |
HRSSMGVUTYPSFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C=CC(=C2OC)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



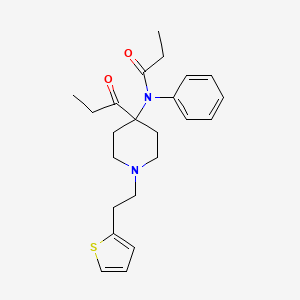
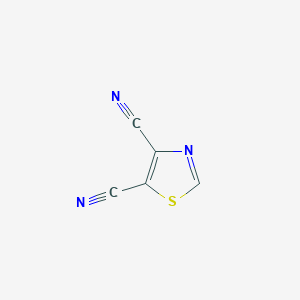
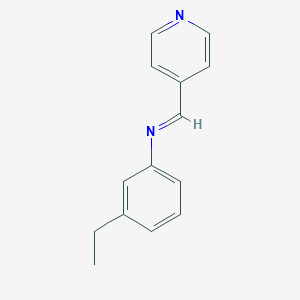
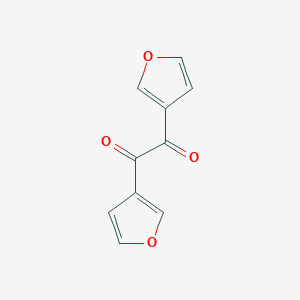
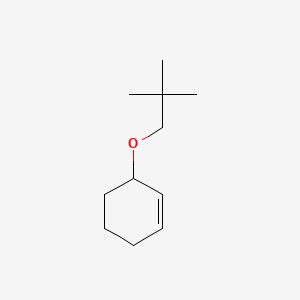
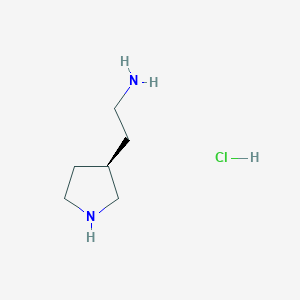
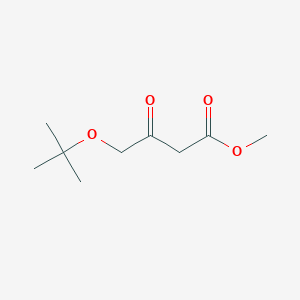
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)



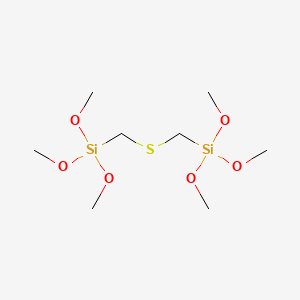
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
